molecular formula C48H44ClFN8O11 B8201647 JB170

JB170

Cat. No.: B8201647
M. Wt: 963.4 g/mol
InChI Key: GYKNPXCQINZRLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JB170 is a potent and highly specific degrader of AURORA-A kinase, mediated by proteolysis-targeting chimera (PROTAC) technology. This compound is designed to selectively target and degrade AURORA-A kinase, a protein involved in cell cycle regulation and cancer progression. This compound achieves its specificity by linking Alisertib, an AURORA-A inhibitor, to the Cereblon-binding molecule Thalidomide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JB170 involves the conjugation of Alisertib to Thalidomide through a linker. The process typically includes the following steps:

    Activation of Alisertib: Alisertib is modified to introduce a reactive group that can form a stable bond with the linker.

    Linker Attachment: A bifunctional linker is attached to the activated Alisertib. This linker is designed to connect Alisertib to Thalidomide without affecting their biological activities.

    Conjugation to Thalidomide: The linker-Alisertib conjugate is then reacted with Thalidomide to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Batch Reactors: For controlled reaction conditions and scalability.

    Purification Techniques: Such as chromatography to isolate this compound from reaction by-products.

    Quality Control: Rigorous testing to ensure the compound meets purity and potency specifications.

Chemical Reactions Analysis

Types of Reactions

JB170 primarily undergoes:

    Binding Reactions: It binds selectively to AURORA-A kinase and Cereblon.

    Proteolysis: Induces the degradation of AURORA-A kinase via the ubiquitin-proteasome pathway.

Common Reagents and Conditions

    Reagents: Alisertib, Thalidomide, bifunctional linkers, and solvents like dimethyl sulfoxide (DMSO).

    Conditions: Mild to moderate temperatures, controlled pH, and specific catalysts to facilitate conjugation reactions.

Major Products

The primary product of this compound’s reactions is the degradation of AURORA-A kinase, leading to cell cycle arrest and apoptosis in cancer cells .

Scientific Research Applications

Chemistry

    Chemical Biology: JB170 is used to study the role of AURORA-A kinase in cell cycle regulation and cancer biology.

Biology

    Cell Cycle Studies: It helps in understanding the mechanisms of cell cycle arrest and the role of AURORA-A kinase in cell division.

    Cancer Research: this compound is a valuable tool for investigating the therapeutic potential of targeting AURORA-A kinase in various cancers.

Medicine

    Drug Development: this compound serves as a lead compound for developing new cancer therapies targeting AURORA-A kinase.

    Therapeutic Research: It is used in preclinical studies to evaluate its efficacy and safety as a potential cancer treatment.

Industry

    Pharmaceuticals: this compound is explored for its potential use in developing targeted cancer therapies.

    Biotechnology: It is used in the development of PROTAC-based therapeutic strategies.

Mechanism of Action

JB170 exerts its effects through the following mechanism:

Comparison with Similar Compounds

Similar Compounds

    Alisertib: An AURORA-A kinase inhibitor used in cancer research.

    Thalidomide: A Cereblon-binding molecule used in PROTAC technology.

    Other PROTACs: Compounds like ARV-825 and dBET1, which target different proteins for degradation.

Uniqueness of JB170

This compound represents a significant advancement in targeted cancer therapy, providing a powerful tool for both research and potential clinical applications.

Properties

IUPAC Name

4-[[9-chloro-7-(2-fluoro-6-methoxyphenyl)-5H-pyrimido[5,4-d][2]benzazepin-2-yl]amino]-N-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H44ClFN8O11/c1-65-35-7-4-6-33(50)41(35)43-32-21-27(49)9-11-29(32)42-26(23-53-43)24-54-48(57-42)55-28-10-12-30(37(22-28)66-2)44(61)52-16-18-68-20-19-67-17-15-51-39(60)25-69-36-8-3-5-31-40(36)47(64)58(46(31)63)34-13-14-38(59)56-45(34)62/h3-12,21-22,24,34H,13-20,23,25H2,1-2H3,(H,51,60)(H,52,61)(H,54,55,57)(H,56,59,62)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYKNPXCQINZRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)C2=NCC3=CN=C(N=C3C4=C2C=C(C=C4)Cl)NC5=CC(=C(C=C5)C(=O)NCCOCCOCCNC(=O)COC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H44ClFN8O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

963.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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